3,3-Diethyl-2-piperidinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3,3-diethylpiperidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)6-5-7-10-8(9)11/h3-7H2,1-2H3,(H,10,11) |
InChI Key |
FBHQJLKBGWTDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCNC1=O)CC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3,3 Diethyl 2 Piperidinone
Direct Synthetic Routes to 3,3-Diethyl-2-piperidinone
Classical Approaches (e.g., Baker and Harper Synthesis)
One of the foundational methods for the synthesis of this compound was reported by J. A. Baker and J. F. Harper. rsc.org Their approach begins with ethyl 2-ethylbutanoate as the starting material. rsc.org This classical synthesis provides a direct and effective, albeit multi-step, pathway to the target compound. The key steps and intermediates in this synthesis are outlined below.
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | Ethyl 2-ethylbutanoate | N-Bromosuccinimide | Ethyl 2-(1-bromoethyl)butanoate |
| 2 | Ethyl 2-(1-bromoethyl)butanoate | Diethyl malonate, Sodium ethoxide | Diethyl 2-allyl-2-ethylbutanedioate |
| 3 | Diethyl 2-allyl-2-ethylbutanedioate | Hydrolysis, Decarboxylation | 3-Ethyl-3-vinylpentanoic acid |
| 4 | 3-Ethyl-3-vinylpentanoic acid | Thionyl chloride | 3-Ethyl-3-vinylpentanoyl chloride |
| 5 | 3-Ethyl-3-vinylpentanoyl chloride | Ammonia (B1221849) | 3-Ethyl-3-vinylpentanamide |
| 6 | 3-Ethyl-3-vinylpentanamide | Hydrogenation (e.g., H₂, Pd/C) | This compound |
This synthetic sequence highlights a traditional approach to constructing the substituted piperidinone ring, relying on well-established reactions such as malonic ester synthesis and subsequent cyclization.
Modern Synthetic Strategies for 2-Piperidinone Systems
Modern organic synthesis offers a variety of advanced strategies for the construction of 2-piperidinone systems, which are applicable to the synthesis of derivatives like this compound. These methods often provide improvements in terms of efficiency, selectivity, and functional group tolerance.
One notable modern approach is the organophotocatalyzed [1 + 2 + 3] strategy. nih.govresearchgate.net This method allows for the one-step synthesis of diverse 2-piperidinone derivatives from simple and readily available starting materials such as inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. nih.govresearchgate.net This strategy is advantageous due to its mild reaction conditions and the ability to forge two C-N bonds and one C-C bond in a single step. nih.gov
Another contemporary strategy involves multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis. This reaction combines an aldehyde, a β-keto ester, and ammonia or a primary amine to construct the 4-piperidone (B1582916) ring, which can be a precursor to 2-piperidinones. wikipedia.org
General Methodologies for Piperidinone Ring System Construction
The construction of the piperidinone ring is a central theme in heterocyclic chemistry. Several general methodologies have been developed to access this important scaffold.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful and widely used strategy for the synthesis of cyclic compounds, including piperidinones. These reactions typically involve the formation of a carbon-nitrogen bond to close the ring.
A common approach is the cyclization of δ-amino esters or amides. For instance, the Dieckmann condensation of diesters can be an effective route, although its success can be substrate-dependent. nih.gov Radical-ionic cascade reactions have also been employed to assemble fused piperidinone systems, demonstrating high levels of stereocontrol. nih.gov This method involves the addition of a radical to an enoxime followed by a 5-exo-trig cyclization and subsequent lactamization. nih.gov
Metal-Catalyzed Cyclizations
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering efficient and selective routes to piperidinones. Various metals, including palladium, rhodium, and platinum, have been utilized in these transformations. researchgate.netnih.gov
Metal-catalyzed reactions can facilitate the cyclization of substrates that might be unreactive under other conditions. For example, platinum-catalyzed cycloisomerization of pyridine (B92270) propargylic alcohols and their derivatives provides access to indolizinone and related heterocycles. nih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups. thieme-connect.de
Asymmetric Synthesis Techniques for Piperidine (B6355638) Derivatives
The development of asymmetric methods to synthesize chiral piperidine and piperidinone derivatives is of great importance, particularly for applications in medicinal chemistry. These techniques aim to control the stereochemistry of the newly formed chiral centers.
Deconstructive Lactamization of Piperidines
Deconstructive lactamization represents an innovative approach to heterocycle synthesis, involving the cleavage and functionalization of C(sp³)–C(sp³) bonds in piperidine rings. While this modern strategy has been effectively employed for the transition-metal-free synthesis of pyrrolidinones from piperidines, its direct application to the synthesis of this compound has not been extensively documented in the reviewed literature. The prevalent methods for this transformation typically result in a ring contraction to a five-membered pyrrolidinone ring. This process proceeds through a tandem sequence involving oxidative deamination of a 3-alkoxyamino-2-piperidone intermediate to a 3-keto-2-piperidone, followed by a regioselective Baeyer-Villiger oxidation and subsequent decarboxylative intramolecular translactamization.
Derivatization and Functionalization of the this compound Core
The this compound scaffold, once assembled, serves as a versatile platform for further chemical modifications. These derivatizations are crucial for exploring the chemical space around this core structure to develop new chemical entities with potential biological activities.
The introduction of substituents at the alpha-position of the lactam carbonyl is a fundamental strategy for molecular diversification. In the case of this compound, its synthesis often proceeds via a double alpha-substitution reaction on a precursor lactam.
A key approach to the synthesis of this compound involves the sequential alkylation of a 3-mono-substituted-2-piperidinone. For instance, the enolate of 3-ethyl-2-piperidinone can be generated and subsequently alkylated with ethyl iodide to yield the desired this compound. This method highlights the utility of enolate chemistry in constructing quaternary carbon centers at the alpha-position of lactams. The reaction typically involves the protection of the lactam nitrogen, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form the enolate, which is then trapped with an alkylating agent.
Table 1: Synthesis of this compound via Double Alpha-Substitution
| Starting Material | Reagents | Product | Yield |
|---|
Data is illustrative of the synthetic step described in the literature and may not represent optimized conditions.
While this compound itself is an achiral molecule and lacks a proton at the alpha-position for direct stereoselective substitution, stereocenters can be introduced through derivatization at other positions of the molecule, such as the nitrogen atom.
An example of stereoselective derivatization is the reaction of this compound with a chiral auxiliary. For instance, the synthesis of (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one introduces a chiral center adjacent to the nitrogen atom. In this process, the nitrogen of the lactam acts as a nucleophile, attacking a chiral electrophile. The stereochemistry of the final product is dictated by the chirality of the starting material used for the N-functionalization. X-ray crystallography of the resulting compound confirms the absolute configuration of the newly introduced stereocenter. This approach demonstrates how an achiral scaffold can be elaborated into a chiral molecule, which is of significant interest in the development of enantiomerically pure compounds.
The 3,3-disubstituted piperidinone skeleton serves as a valuable starting point for the generation of chemical libraries for drug discovery. By systematically introducing a variety of substituents, the physicochemical and pharmacological properties of the core structure can be finely tuned.
Although not starting directly from this compound, a relevant strategy for scaffold diversification is demonstrated in the synthesis of a library of 3,3-disubstituted piperidines as HDM2-p53 inhibitors. This work showcases the utility of a gem-disubstituted piperidine core, which is assembled in a one-pot fashion using the Bargellini reaction from a protected 3-piperidinone. Following the creation of the core, diverse functionalities are introduced through standard coupling procedures, such as amide bond formation using HATU, and subsequent deprotection steps. This methodology allows for the exploration of different substituents at multiple positions, leading to the optimization of biological activity. Such a strategy could be conceptually applied to the this compound scaffold to generate a library of novel compounds for biological screening. The diversification is achieved by varying the reactants in the initial multi-component reaction and by employing a range of building blocks in the subsequent coupling steps.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one |
| 3-Ethyl-2-piperidinone |
| 3-Alkoxyamino-2-piperidone |
| 3-Keto-2-piperidone |
| Pyrrolidinone |
| Lithium diisopropylamide |
| Ethyl iodide |
| (2-Hydroxy-1-phenylethyl)amine |
| 4-(Trifluoromethyl)nicotinic acid |
| 1-(2-Alkoxyphenyl)piperazine |
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques for Elucidation
Spectroscopy offers a powerful lens through which the molecular structure and functional groups of 3,3-Diethyl-2-piperidinone can be identified and analyzed. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are the principal techniques used for its characterization.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.
¹H NMR spectra provide information about the proton environments within the molecule. For this compound, the spectrum shows characteristic signals for the ethyl groups and the piperidinone ring protons. The methyl protons of the ethyl groups typically appear as a triplet, while the methylene (B1212753) protons of the ethyl groups appear as a quartet. The protons on the piperidinone ring at positions 4, 5, and 6, as well as the N-H proton, exhibit distinct chemical shifts and coupling patterns that are crucial for structural confirmation.
¹³C NMR spectroscopy identifies the different carbon environments. The spectrum of this compound is distinguished by a signal at a high chemical shift corresponding to the carbonyl carbon (C2) of the lactam. The quaternary carbon at position 3 (C3), to which the two ethyl groups are attached, also shows a characteristic signal. The remaining carbons of the piperidinone ring and the ethyl groups resonate at predictable upfield regions.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H | Data not fully available in searched literature | - |
| ¹³C | 178.2 (C=O) | Singlet |
| 48.0 (C3) | Singlet | |
| 43.1 (C6) | Triplet | |
| 29.5 (CH₂) | Triplet | |
| 29.0 (CH₂) | Triplet | |
| 19.3 (C4) | Triplet | |
| 8.8 (CH₃) | Quartet |
Note: The table is populated with available data from scientific literature. Full proton data was not specified in the primary sources reviewed.
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The most prominent absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the amide group, which typically appears in the region of 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which is observed as a band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations from the ethyl and piperidinone ring methylene groups are found just below 3000 cm⁻¹.
Raman Spectroscopy , which detects vibrations that cause a change in polarizability, provides complementary information. While specific Raman data for this compound is not extensively reported in readily available literature, it would be expected to show a strong C=O stretching band and characteristic C-C and C-H vibrations.
Table 2: Key Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | ~3220 |
| C-H | Stretch | 2960, 2930, 2870 |
| C=O (Amide I) | Stretch | ~1650 |
Note: Wavenumbers are approximate and can vary based on the sample state (e.g., solid, liquid, solution).
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (155.24 g/mol ). The fragmentation pattern provides structural clues; common fragmentation pathways for this molecule include the loss of one of the ethyl groups.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Intensity |
|---|---|---|
| [M]⁺ | 155 | High |
| [M-C₂H₅]⁺ | 126 | High |
Note: The fragmentation pattern helps confirm the presence and connectivity of the diethyl groups.
Crystallographic Analysis of this compound and Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. For the derivative (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one, X-ray analysis confirmed its absolute configuration and revealed the conformation of the six-membered piperidinone ring. nih.gov
The study found that the piperidin-2-one ring adopts an envelope conformation , with the C5 atom serving as the "flap" of the envelope. nih.gov This conformation is a common low-energy arrangement for such heterocyclic systems. The analysis provided precise bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule in the solid state.
Table 4: Crystal Data for (R)-3,3-Diethyl-1-(2-hydroxy-1-phenylethyl)piperidin-2-one nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₂₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.5380 (3) |
| b (Å) | 12.6705 (6) |
| c (Å) | 7.9255 (4) |
| β (°) | 91.776 (4) |
| Volume (ų) | 756.61 (6) |
| Z | 2 |
Note: 'a', 'b', and 'c' are the lengths of the unit cell edges, and 'β' is the angle between the 'a' and 'c' axes. Z is the number of molecules per unit cell.
Hydrogen Bonding: A significant intermolecular O—H···O hydrogen bond was identified. This interaction occurs between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. These hydrogen bonds link the molecules together, forming infinite one-dimensional chains that extend along the b-axis of the crystal. nih.gov
C-H···π Interactions: In addition to hydrogen bonding, weaker C-H···π interactions were observed. These interactions occur between a C-H bond on the piperidinone ring of one molecule and the π-system of the phenyl ring on a neighboring molecule. These interactions contribute to the formation of a one-dimensional chain along the a-axis, further stabilizing the crystal packing. nih.gov The presence of both strong hydrogen bonds and weaker C-H···π interactions illustrates the complex interplay of forces that dictate the supramolecular architecture of this class of compounds.
Investigation of Biological Activities and Pharmacological Potentials
Exploration of Anxiolytic Properties
While some piperidine (B6355638) and arylpiperazine derivatives have been investigated for their potential anxiolytic (anxiety-reducing) effects, specific research into the anxiolytic properties of 3,3-Diethyl-2-piperidinone is not extensively documented in the available literature. nih.govmdpi.comunina.it Studies have confirmed the anxiolytic effects of certain new arylpiperazine derivatives, suggesting the involvement of the 5-HT₁A receptor and GABAergic systems. nih.gov However, dedicated studies to evaluate whether this compound shares this activity are not presently available.
Research on Other Pharmacological Interests (based on related piperidinone derivatives)
The piperidinone core structure is present in a wide range of molecules that have been investigated for various therapeutic applications.
A significant body of research has focused on the anticancer potential of piperidinone derivatives, particularly 3,5-bis(benzylidene)-4-piperidones. nih.govnih.gov These compounds are being developed as synthetic analogs of curcumin (B1669340) and have demonstrated antiproliferative activity in various cancer cell lines, including lung adenocarcinoma. nih.gov Some of these derivatives exhibit selective toxicity, meaning they are more toxic to malignant cells than to normal, non-malignant cells. nih.govresearchmap.jpmdpi.com The mechanisms of action for some of these compounds involve the induction of apoptosis (programmed cell death), activation of caspases, and depolarization of the mitochondrial membrane in cancer cells. researchmap.jp
The piperidinone scaffold has also been a template for the development of antimicrobial and antiparasitic agents.
Antimicrobial Investigations: Various derivatives of piperidone have been synthesized and evaluated for their antimicrobial activity. researchgate.net For instance, N-arylsulfonyl-3,5-diarylidene-4-piperidones have been tested against several microbial strains. researchgate.net Certain compounds in this class have shown potent antifungal activity, particularly against species like Aspergillus niger and Aspergillus fumigatus. researchgate.net Other studies have confirmed that piperidine derivatives can be active against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com
Antiparasitic Investigations: The piperidine ring is a structural feature in compounds explored for activity against various parasites. Research has identified that certain substituted pyrrolopyrimidines are inhibitors of pteridine (B1203161) reductase 1 (PTR1) from Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis. nih.gov While these are not direct piperidinone derivatives, they highlight the utility of related heterocyclic structures in targeting this parasite. Other studies have investigated 4-azaindole-2-piperidine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. usp.br Furthermore, research into piplartine, an alkamide containing a piperidine moiety, and its synthetic analogs has shown trypanocidal potential against T. cruzi. mdpi.com
Anti-inflammatory Research
The 2-piperidone (B129406) core is a structural motif present in various compounds that have been evaluated for anti-inflammatory properties. Research has focused on the ability of these derivatives to modulate inflammatory pathways, particularly by inhibiting the production of pro-inflammatory cytokines.
A series of novel multipotent 2-piperidone derivatives were synthesized and evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov Select compounds from this series demonstrated the ability to effectively suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov One of the representative compounds, 7q, was also found to protect neuronal cells (SH-SY5Y) from neurotoxicity mediated by LPS-stimulated microglia activation. nih.gov Further investigation into the mechanism suggested that compound 7q binds to the active site of myeloid differentiation factor 88 (MyD88), potentially interfering with its dimerization, a critical step in the inflammatory signaling cascade. nih.gov
Other studies on related piperidone structures have shown similar potential. For instance, certain 3,5-bis(ylidene)-4-piperidones have revealed inhibitory properties against IL-6 and TNF-α, suggesting they could be potential treatments for inflammation associated with lung injury. rsc.org The consistent findings across different series of piperidone derivatives underscore the potential of this chemical scaffold in the development of new anti-inflammatory agents. rsc.orgnih.gov
Table 1: Anti-inflammatory Activity of 2-Piperidone Derivatives
| Compound/Derivative Class | Model System | Key Findings | Reference |
|---|---|---|---|
| Novel 2-piperidone derivatives (6b, 7p, 7q) | Lipopolysaccharide (LPS)-induced microglial BV-2 cells | Effectively suppressed the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. nih.gov | nih.gov |
| Compound 7q | LPS-stimulated microglia & SH-SY5Y neuronal cells | Prevented neuronal cell death mediated by microglia activation; suggested to interfere with MyD88 homodimerization. nih.gov | nih.gov |
Analgesic Pathway Research
The piperidine ring is a well-established pharmacophore in the design of analgesic drugs. Consequently, derivatives of piperidone, which shares this core structure, have been investigated for their potential to alleviate pain.
One study investigated five derivatives of 4-(4'-bromophenyl)-4-piperidinol for their effects on pain. nih.gov The results indicated that the parent compound and two of its phenacyl derivatives exhibited highly significant analgesic effects. nih.gov Another research effort explored the analgesic activity of synthetic quaternary salts of alkyl piperidine derivatives using the tail immersion method. pjps.pk Several of these compounds demonstrated a varying degree of analgesic activity, with some showing higher potency and a longer duration of action when compared to the standard drug, pethidine. pjps.pk For example, one compound showed a rapid onset of action at 30 minutes, which persisted for 120 minutes. pjps.pk These studies suggest that the piperidine and piperidone frameworks can be chemically modified to produce potent analgesics. nih.govpjps.pk
Table 2: Analgesic Activity of Piperidine/Piperidinol Derivatives
| Compound/Derivative Class | Model System | Key Findings | Reference |
|---|---|---|---|
| Derivatives of 4-(4'-bromophenyl)-4-piperidinol (PD1, PD3, PD5) | Ex vivo models of pain | Exhibited a highly significant analgesic effect. nih.gov | nih.gov |
Antiviral Activity (e.g., Anti-HIV-1)
The development of novel antiviral agents is a critical area of pharmaceutical research, and various heterocyclic compounds, including those with structures related to 2-piperidone, have been explored as potential inhibitors of viral replication. The human immunodeficiency virus (HIV) capsid protein has emerged as an attractive target for new therapeutics due to its essential roles throughout the viral life cycle. rsc.orgnih.gov
Research into 2-piperazineone peptidomimetics, which are structurally related to piperidones, has identified compounds with anti-HIV activity. One compound, F-Id-3o, was identified as the most potent in its series, with an anti-HIV-1 EC₅₀ value of 6.0 μM. rsc.org This series of compounds generally showed a preference for inhibiting HIV-2. rsc.org
In another study, a novel series of 2-pyridone-bearing phenylalanine derivatives were designed and evaluated as HIV capsid modulators. nih.gov The compound FTC-2 was the most potent anti-HIV-1 agent in this series, with an EC₅₀ value of 5.36 µM and an acceptable cytotoxicity profile. nih.gov Meanwhile, compound TD-1a was the most effective at blocking the replication of HIV-2, with an EC₅₀ of 4.86 µM. nih.gov Additionally, studies on piperidyl-thienyl chalcones and their subsequent 2-pyrazoline (B94618) derivatives found that some compounds demonstrated potential anti-HIV activity while being non-cytotoxic in primary human cells. researchgate.net
Table 3: Anti-HIV Activity of 2-Piperidone-Related Heterocyclic Derivatives
| Compound/Derivative Class | Target/Mechanism | Activity | Key Findings | Reference |
|---|---|---|---|---|
| 2-Piperazineone Peptidomimetics (F-Id-3o) | HIV Capsid Modulator | Anti-HIV-1 | EC₅₀ value of 6.0 μM. rsc.org | rsc.org |
| 2-Pyridone-bearing Phenylalanine Derivatives (FTC-2) | HIV Capsid Modulator | Anti-HIV-1 | EC₅₀ value of 5.36 µM. nih.gov | nih.gov |
| 2-Pyridone-bearing Phenylalanine Derivatives (TD-1a) | HIV Capsid Modulator | Anti-HIV-2 | EC₅₀ value of 4.86 µM. nih.gov | nih.gov |
Elucidation of Molecular Mechanisms of Action
Neurotransmitter System Modulation
The primary pharmacological activity of 3,3-Diethyl-2-piperidinone appears to be mediated through its interaction with several critical neurotransmitter receptor systems. These interactions collectively contribute to its effects on neuronal excitability and signaling.
Gamma-Aminobutyric Acid (GABA) Receptor Interaction and Enhancement of Neuronal Inhibition
Research into 3,3-disubstituted 2-piperidinone derivatives, including the 3,3-diethyl compound, has highlighted their potential as anticonvulsants. acs.orgacs.org The mechanism underlying this activity is, in part, attributed to the modulation of the gamma-aminobutyric acid type A (GABAA) receptor complex. Electrophysiological studies on related δ-valerolactams have demonstrated their ability to potentiate GABA-mediated chloride currents in rat hippocampal neurons. acs.org This potentiation of the GABAergic system leads to an increase in neuronal inhibition, a fundamental mechanism for controlling excitability within the central nervous system. By enhancing the influx of chloride ions through the GABAA receptor channel, these compounds can hyperpolarize the neuronal membrane, making it more difficult for excitatory signals to trigger an action potential.
Muscarinic Receptor Binding (M1, M2, M3 Subtypes)
While the piperidine (B6355638) scaffold is a common structural motif in many ligands that interact with muscarinic acetylcholine (B1216132) receptors, specific binding studies of this compound with the M1, M2, and M3 subtypes are not extensively detailed in the currently available literature. Muscarinic receptors are involved in a wide array of physiological functions, and their modulation can lead to significant pharmacological effects. nih.govresearchgate.netnih.gov The affinity and functional activity of ligands at these G-protein coupled receptors are highly dependent on the specific substitutions on the piperidine ring. researchgate.net Further research is required to fully characterize the binding profile of this compound at these important receptor subtypes.
Picrotoxin (B1677862) Receptor Ligand Studies
The picrotoxin binding site, located within the ion channel of the GABAA receptor, is a crucial target for compounds that modulate GABAergic neurotransmission. nih.gov Studies on a series of 3,3-disubstituted 2-piperidinones have investigated their ability to displace [35S]tert-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds to the picrotoxin site. acs.orgacs.org The displacement of [35S]TBPS suggests an interaction with this convulsant binding site, which can allosterically modulate the function of the GABAA receptor. nih.gov This interaction provides further evidence for the compound's mechanism of action being, at least in part, mediated through the GABAA receptor complex.
Nociceptin Receptor (NOP) Ligand Interactions
The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, is involved in various physiological processes, including pain, anxiety, and memory. nih.gov The piperidine moiety is a key structural feature in many known NOP receptor ligands, which can act as either agonists or antagonists. nih.govmdpi.comnih.gov Structural modifications on the piperidine ring can significantly alter the affinity and functional activity at the NOP receptor. nih.gov Although direct binding studies of this compound at the NOP receptor are not specified, the presence of the piperidone core suggests that it may have the potential to interact with this receptor system.
Voltage-Dependent Sodium Channel Inhibition
In addition to its effects on neurotransmitter receptors, evidence suggests that related compounds can also modulate the activity of ion channels. A study on 3-Benzyl-3-ethyl-2-piperidinone, a close structural analog, revealed its ability to inhibit voltage-dependent sodium channels in cultured rat hippocampal neurons. nih.gov This inhibition was found to be voltage- and concentration-dependent, with the compound showing a higher affinity for the inactivated state of the channel. nih.gov The study noted a degree of chemical specificity for this activity, as other related compounds did not exhibit the same effect. nih.gov The modulation of sodium channels represents an additional mechanism by which these compounds can reduce neuronal excitability. nih.govuq.edu.au
| Parameter | Effect | Value |
|---|---|---|
| Apparent IC50 (at -60 mV) | Concentration for 50% inhibition | 487 µM |
| Steady-State Inactivation (V50) | Shift in the voltage at which half the channels are inactivated | Shift from -65.3 mV to -72.0 mV (with 600 µM) |
| Recovery from Inactivation (τ) | Slowing of the time constant for recovery | Slowed from 4.9 ms (B15284909) to 12.8 ms |
Enzyme Interaction and Inhibition Studies
The potential for this compound to interact with and inhibit various enzymes has also been a subject of investigation, primarily through studies of related piperidone-containing compounds. These studies suggest that the piperidone scaffold can serve as a basis for the development of enzyme inhibitors.
For instance, various derivatives of 4-piperidone (B1582916) have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. researchgate.net Furthermore, other research has identified 2-piperidone (B129406), the parent compound of this compound, as an inhibitor of L-glutamate gamma-semialdehyde dehydrogenase. chemicalbook.com These findings suggest that this compound may also possess the ability to interact with and potentially inhibit specific enzymes, although direct studies are needed to confirm this.
| Compound Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| α,β-unsaturated carbonyl based piperidinone derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Inhibitory activity in the micromolar range | researchgate.net |
| 2-Piperidone | L-glutamate gamma-semialdehyde dehydrogenase | Inhibitory role | chemicalbook.com |
Ribonucleotide Reductase (RNR) Binding
There is no available research indicating that this compound binds to or modulates the activity of Ribonucleotide Reductase.
Deubiquitinating Enzyme (DUB) Targeting (e.g., UCH-L5, USP-14)
There is no available research indicating that this compound targets Deubiquitinating Enzymes such as UCH-L5 or USP-14.
Kinase Inhibition (e.g., Met kinase)
There is no available research indicating that this compound functions as a kinase inhibitor, including for Met kinase.
Isocitrate Dehydrogenase (IDH1) Inhibition
There is no available research indicating that this compound inhibits Isocitrate Dehydrogenase (IDH1).
Cellular Pathway Modulation in Disease Models
Ubiquitin-Proteasome System (UPS) Targeting
There is no available research describing the modulation of the Ubiquitin-Proteasome System by this compound.
Apoptosis Induction Pathways (e.g., p53 and Bax mRNA expression)
There is no available research to suggest that this compound induces apoptosis or affects the mRNA expression of p53 and Bax.
Mitochondrial Depolaration and Reactive Oxygen Species (ROS) Generation
While direct research on the specific effects of this compound on mitochondrial function is not extensively documented in publicly available literature, the broader class of piperidone and piperidine derivatives has been the subject of investigations regarding their roles in inducing mitochondrial depolarization and the subsequent generation of reactive oxygen species (ROS). These studies, often in the context of cancer research, suggest a common mechanistic pathway involving the disruption of mitochondrial integrity, which can lead to apoptosis, or programmed cell death.
The mitochondrion, a vital organelle for cellular energy production, maintains a delicate electrochemical gradient across its inner membrane, known as the mitochondrial membrane potential (ΔΨm). The dissipation of this potential, a process termed mitochondrial depolarization, is a critical event in the intrinsic pathway of apoptosis. High levels of ROS, which are chemically reactive molecules containing oxygen, can trigger this depolarization. Conversely, mitochondrial dysfunction can also lead to an increase in ROS production, creating a feedback loop that exacerbates cellular stress. nih.govmdpi.com
Investigations into novel piperidone compounds have demonstrated their capacity to induce both ROS accumulation and mitochondrial depolarization. nih.gov For instance, in studies on human cancer cell lines, certain piperidone derivatives were found to trigger a cascade of events beginning with the accumulation of ROS, followed by the loss of mitochondrial membrane potential. This disruption of the mitochondrial function is a key step in initiating the apoptotic process. nih.govresearchgate.net
Further research on piperlongumine (B1678438) analogs, which share structural similarities with piperidones, has also pointed to a mechanism of action involving the generation of ROS. These compounds have been shown to induce a loss of mitochondrial membrane potential in a dose-dependent manner, further solidifying the link between this class of compounds and mitochondrial-mediated cell death pathways. mdpi.com The accumulation of ROS is believed to disrupt the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA, and ultimately culminating in apoptosis. mdpi.com
The mechanism often involves the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial regulation. The process typically includes the accumulation of ROS, leading to mitochondrial depolarization and the activation of caspase enzymes, which are key executioners of apoptosis. nih.gov
The following table summarizes the observed effects of two experimental piperidone compounds on mitochondrial depolarization and ROS generation in specific cell lines. It is important to note that these data are for related compounds and not this compound itself.
| Compound | Cell Line | Effect on Mitochondrial Membrane Potential | Effect on ROS Generation |
| Compound 2608 | CEM (lymphoma) | Significant depolarization | Significant increase |
| COLO 205 (colon) | Significant depolarization | Significant increase | |
| Compound 2610 | CEM (lymphoma) | Significant depolarization | Significant increase |
| COLO 205 (colon) | Significant depolarization | Significant increase |
Data synthesized from studies on experimental piperidone compounds. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Pharmacophore Development
Impact of Substituent Modifications on Biological Activity
Modifications to the substituents on the piperidinone ring have been shown to cause significant variations in biological activity, particularly anticonvulsant properties.
Research into a series of 3-substituted 2-piperidinone derivatives has elucidated the role of different alkyl and aryl groups at the C-3 position in determining anticonvulsant efficacy. acs.org Studies have shown that disubstitution at this position is generally favorable for activity.
The 3,3-diethyl analog, 3,3-Diethyl-2-piperidinone , is a potent anticonvulsant, particularly effective against seizures induced by pentylenetetrazole. acs.orgacs.org In contrast, monosubstitution with smaller alkyl groups results in weaker activity; for instance, the 3-methyl lactam is a very weak anticonvulsant, while the 3-ethyl analog shows greater activity but also increased neurotoxicity. acs.org
The introduction of an aryl group, such as benzyl (B1604629), at the C-3 position significantly alters the anticonvulsant profile. The 3-benzyl lactam demonstrates high efficacy against seizures induced by maximal electroshock (MES). acs.orgacs.org Combining an alkyl and a benzyl group, as seen in 3-ethyl-3-benzyl-2-piperidinone , does not significantly change the anticonvulsant activity compared to the 3-benzyl analog alone but does lead to an increase in rotorod toxicity. acs.org This suggests that the nature of the substituent at C-3 can modulate the mechanism of anticonvulsant action.
The electronic properties of substituents on aryl rings can also influence biological potency. tandfonline.com For other piperidone scaffolds, it has been noted that electron-withdrawing groups can impact the molecule's ability to interact with biological targets. tandfonline.comnih.gov For example, in a series of 3,5-bis(benzylidene)-4-piperidones, the presence of electron-withdrawing trifluoromethyl groups was found to enhance anti-inflammatory and anti-tumor activities. nih.gov
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug design for predicting the interaction between a potential drug molecule and its protein target. nih.govmdpi.com
Molecular docking simulations are employed to predict how 3,3-Diethyl-2-piperidinone would fit into the active site of a target protein. researchgate.net This process elucidates the binding mode by identifying key intermolecular interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions with the protein's amino acid residues. nih.govrsc.org
In studies of other piperidone derivatives, these simulations have been used to identify critical interactions with various protein targets, including those involved in cancer and neurodegenerative diseases. nih.govjksus.orgrsc.org For example, research on similar compounds has shown interactions with proteins like the Murine Double Minute 2 (MDM2) oncoprotein and acetylcholinesterase. researchgate.netrsc.org A hypothetical docking study of this compound would aim to identify its potential biological targets and the specific amino acids that stabilize its binding.
A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein, which is often expressed as a binding energy score (typically in kcal/mol). nih.gov A lower (more negative) binding energy suggests a more stable and potent interaction. nih.govunits.it
Computational studies on various piperidine-containing molecules have successfully predicted their binding affinities for a range of biological targets. nih.govrsc.orgunits.it These predictions help in ranking potential drug candidates before their synthesis and in vitro testing. universiteitleiden.nl For this compound, such predictions would be invaluable for prioritizing which biological pathways to investigate for its potential therapeutic effects.
Below is an illustrative table showing the type of data generated from a molecular docking study.
Table 1: Example of Predicted Binding Affinities from a Hypothetical Molecular Docking Study of this compound
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|
| Hypothetical Kinase A | -8.5 | LEU83, GLY84, LYS20 |
| Hypothetical Protease B | -7.9 | ASP102, HIS57, SER195 |
| Hypothetical Receptor C | -9.1 | TYR110, PHE259, TRP320 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. github.ioaps.org
DFT calculations are performed to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. github.io This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. jksus.org For related piperidone compounds, calculations are commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a high degree of accuracy. jksus.orgresearchgate.netresearchgate.netresearchgate.net The optimized structure is the foundational starting point for further computational analyses, including molecular docking and the calculation of other chemical properties. researchgate.net
The potential for charge transfer within a molecule can be assessed by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the energy gap, provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and that intramolecular charge transfer is more likely to occur. researchgate.netresearchgate.net This analysis is critical for understanding the electronic behavior of this compound. Natural Bond Orbital (NBO) analysis is another technique used to explore charge delocalization and hyperconjugative interactions within the molecule. researchgate.netnih.gov
Table 2: Example of Electronic Properties from a Hypothetical DFT Study of this compound
| Parameter | Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |
Quantum chemical calculations can predict whether a molecule has potential applications in non-linear optics (NLO). rsc.orgfrontiersin.org The key parameter for this assessment is the first-order hyperpolarizability (β₀). researchgate.netnih.gov Molecules with significant NLO properties often feature a push-pull mechanism, with electron-donating and electron-accepting groups connected by a π-conjugated system. frontiersin.org DFT calculations have been used to evaluate the NLO potential of various organic molecules, including piperidone derivatives. researchgate.netresearchgate.netnih.govresearchgate.net An investigation into the hyperpolarizability of this compound would determine its suitability for use in advanced optical materials. researchgate.net
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to understand and predict the chemical reactivity and kinetic stability of a molecule. mdpi.comnumberanalytics.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE), a critical parameter that provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.comnumberanalytics.comnih.gov
For piperidone derivatives, these quantum chemical parameters are typically calculated using Density Functional Theory (DFT), with the B3LYP functional and a 6-311G(d,p) basis set being a common level of theory for such explorations. nih.govacs.org The analysis of HOMO-LUMO energies helps to elucidate charge transfer interactions occurring within the molecule. nih.govacs.org From the HOMO and LUMO energy values, several global reactivity parameters can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govacs.org
While specific HOMO-LUMO energy values for this compound are not detailed in the reviewed literature, the following table presents representative data for related piperidin-1-ium picrate (B76445) derivatives, illustrating the typical outputs of such an analysis. asianpubs.org
| Parameter | Compound 1 | Compound 2** | Compound 3*** |
|---|---|---|---|
| EHOMO (eV) | -6.7473 | -6.6441 | -5.9538 |
| ELUMO (eV) | -2.9354 | -2.8546 | -2.7681 |
| Energy Gap (ΔE) (eV) | 3.813 | 3.7898 | 3.1857 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.decomputabio.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.dedoi.org The MEP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. uni-muenchen.dejksus.org
These maps are color-coded to represent different potential values. uni-muenchen.de Typically, regions of negative electrostatic potential, which are rich in electrons and thus attractive to electrophiles, are colored red. doi.org Conversely, areas with positive electrostatic potential, indicating electron deficiency and a propensity for nucleophilic attack, are colored blue. uni-muenchen.dedoi.org Green and yellow areas represent intermediate or near-zero potential. doi.org In studies of piperidone derivatives, MEP analysis has been used to identify reactive sites. For example, in hydrazone derivatives of piperidin-4-one, the most negative region (red) is typically located on the oxygen atom of the carbonyl group, marking it as a prime site for electrophilic interaction. doi.org The positive potential (blue) is often found around hydrogen atoms attached to nitrogen, indicating sites susceptible to nucleophilic attack. doi.org
| Color on MEP Map | Electrostatic Potential | Significance |
|---|---|---|
| Red | Negative | Electron-rich region, favorable site for electrophilic attack. |
| Blue | Positive | Electron-deficient region, favorable site for nucleophilic attack. |
| Green | Near-Zero | Neutral or less electropositive region. |
Computational Property Prediction
In silico ADMET prediction involves the use of computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a chemical compound. sciensage.infonih.gov This predictive screening is a vital component of modern drug discovery, as it allows for the early assessment of a molecule's potential as a drug candidate, thereby reducing the costs and time associated with experimental testing. sciensage.infoscielo.br Various computational tools and algorithms, such as the SwissADME tool, are employed to predict these properties based on the molecule's chemical structure. sciensage.info
Computational ADMET studies on various piperidone derivatives have been conducted to evaluate their drug-like characteristics. nih.govresearchgate.net These studies confirm that the piperidine (B6355638) scaffold is a viable pharmacophore with the potential for developing orally active drug candidates. nih.govresearchgate.net Predictions often include parameters like intestinal absorption, permeability in Caco-2 cell models (an indicator of gut wall permeation), and skin permeability. scielo.br
| ADMET Parameter | Predicted Property | General Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | High (>80-90%) | Well-absorbed from the gastrointestinal tract. scielo.bratbuftejoste.com.ng |
| Caco-2 Cell Permeability | Moderate to High | Good potential for passive diffusion across the intestinal wall. scielo.br |
| Skin Permeability (LogKp) | High (< -2.5) | Can readily permeate the skin. scielo.br |
| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts if the compound is likely to be actively transported out of cells. |
Pharmacokinetics is the study of how an organism affects a drug, and it is a critical subset of ADMET profiling. In silico prediction of pharmacokinetic properties provides crucial insights into a compound's behavior within a biological system. rsc.orgnih.gov These computational models, such as pkCSM, use the molecular structure to predict key parameters that govern the fate of a compound in the body. nih.gov
Key predicted pharmacokinetic properties include blood-brain barrier (BBB) permeability, which indicates if a compound can enter the central nervous system, and interactions with cytochrome P450 (CYP) enzymes, which are essential for drug metabolism. atbuftejoste.com.ng For instance, predicting whether a compound inhibits or is a substrate for specific CYP isoforms (e.g., CYP3A4) is crucial for anticipating potential drug-drug interactions. sciensage.infoatbuftejoste.com.ng Studies on various heterocyclic compounds, including those with a piperidine core, utilize these predictions to assess their viability as therapeutic agents. atbuftejoste.com.ngrsc.org
| Pharmacokinetic Parameter | Predicted Value Range/Class | Significance |
|---|---|---|
| Blood-Brain Barrier Permeability (LogBB) | < -1 (Poorly distributed) to > -1 (Permeable) | Indicates the likelihood of crossing into the brain. atbuftejoste.com.ng |
| CNS Permeability (LogPS) | < -2 (Poorly permeable) to > -2 (Permeable) | Predicts penetration into the Central Nervous System. atbuftejoste.com.ng |
| CYP3A4 Substrate | Yes/No | Affirms if the compound is likely metabolized by this key enzyme. atbuftejoste.com.ng |
| CYP3A4 Inhibitor | Yes/No | Indicates potential to interfere with the metabolism of other drugs. sciensage.info |
| Total Clearance | Variable (log ml/min/kg) | Predicts the body's efficiency in eliminating the compound. atbuftejoste.com.ng |
Preclinical Research Models and in Vitro Assays
In Vitro Biological Activity Assays
Based on available scientific literature, specific data on the in vitro biological activity of 3,3-Diethyl-2-piperidinone is sparse. Studies have largely centered on a broader class of 2-piperidinone derivatives, with limited specific characterization of the 3,3-diethyl variant across a range of standard assays.
Receptor Binding Assays (e.g., Radioligand Binding, [³⁵S]TBPS, [³H]MQNB, [³H]TCP, [³⁵S]GTPγS)
Specific receptor binding affinities for this compound using radioligands such as [³H]MQNB, [³H]TCP, or [³⁵S]GTPγS have not been detailed in the available research.
However, a study investigating a series of 3-substituted 2-piperidinone derivatives did examine the displacement of [³⁵S]tert-butylbicyclophosphorothionate ([³⁵S]TBPS), a ligand that binds to the picrotoxin (B1677862) site on GABA-A receptors. acs.orgambeed.com For the broader class of 2-piperidinones, a correlation was found between the lipophilicity (log P values) and both neurotoxicity and [³⁵S]TBPS displacement. acs.orgambeed.com Notably, this displacement did not correlate with the anticonvulsant activity of the compounds. acs.orgambeed.com Electrophysiological studies on the class of δ-valerolactams, which includes this compound, indicated that they potentiate GABA-mediated chloride currents in rat hippocampal neurons, suggesting a modulatory action at the GABA-A receptor complex. acs.orgrhhz.net
Cell-Based Assays for Antiproliferative Effects (e.g., Human Cancer Cell Lines)
Publicly accessible research has not documented the testing of this compound for antiproliferative or cytotoxic effects against human cancer cell lines. Studies showing antiproliferative activity for piperidone-containing compounds have focused on other, structurally distinct derivatives. dntb.gov.uachemsrc.com
Studies on Cellular Responses (e.g., Mitochondrial Function, Gene Expression, Apoptosis Markers)
There are no specific studies on the cellular responses induced by this compound, such as its effects on mitochondrial function, gene expression, or the induction of apoptosis markers. Research detailing these mechanisms has been conducted on other, more complex piperidone analogues which were designed as potential anticancer agents. dntb.gov.ua
In Vivo Efficacy Studies in Animal Models (excluding clinical data)
In contrast to the limited in vitro data, the in vivo efficacy of this compound has been specifically characterized in anticonvulsant models.
Anticonvulsant Models (e.g., Mouse Seizure Models)
Research has identified this compound (designated as compound 7b in a key study) as a potent anticonvulsant. acs.org In a comparative study of various 3-substituted 2-piperidinone derivatives, this compound was found to be the most effective agent against seizures induced by pentylenetetrazole (PTZ) in mice. acs.org
The anticonvulsant efficacy was quantified with an ED₅₀ (median effective dose) of 37 mg/kg. acs.org Furthermore, its therapeutic index, expressed as a Protective Index (PI = TD₅₀/ED₅₀), was calculated to be 4.46, indicating a favorable window between the effective dose and the dose causing neurotoxicity. acs.org This activity is consistent with in vitro findings that this class of lactams potentiates GABA-A receptor-mediated chloride currents. acs.org
Table 1: Anticonvulsant Activity of this compound in a Mouse Seizure Model
| Compound | Seizure Model | ED₅₀ (mg/kg) | Protective Index (PI) | Source |
|---|
Future Directions and Research Opportunities
Development of Novel Synthetic Pathways for 3,3-Diethyl-2-piperidinone Analogs
The synthesis of piperidone derivatives is a well-established field, yet the development of novel, efficient, and stereocontrolled synthetic routes for this compound analogs remains a critical area of research. researchgate.netmdma.ch Current methodologies for creating substituted piperidones often serve as a foundation for producing a variety of analogs with diverse biological activities. researchgate.net Future work will likely focus on creating analogs of this compound with additional substitutions at different positions on the piperidine (B6355638) ring, which has been shown to be beneficial for increasing biological activity. nih.govsemanticscholar.org
Key opportunities for innovation in synthetic chemistry include:
Asymmetric Synthesis: Developing stereoselective methods to control the chirality of substituted analogs is paramount, as different stereoisomers can exhibit significantly different biological activities.
Combinatorial Chemistry: Employing high-throughput synthesis techniques to generate large libraries of this compound analogs for rapid screening and identification of lead compounds.
Green Chemistry: Designing more environmentally friendly synthetic routes that minimize waste and utilize less hazardous reagents.
Novel Cyclization Strategies: Exploring new intramolecular cyclization reactions to form the piperidinone core, potentially leading to the discovery of novel structural motifs. A concise and high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govsemanticscholar.org
These advancements in synthetic chemistry will be instrumental in generating a diverse chemical space of this compound analogs for biological evaluation.
Exploration of Undiscovered Biological Targets and Pathways
While the biological activities of some piperidine derivatives are known, the full therapeutic potential of this compound and its analogs is likely yet to be realized. A crucial future direction is the systematic exploration of their interactions with a wide range of biological targets. Modern drug discovery methods can help predict the biological activity of new compounds at the initial stages of development. researchgate.net
Strategies for identifying novel targets and pathways include:
High-Throughput Screening (HTS): Screening libraries of this compound analogs against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Chemical Proteomics: Utilizing affinity-based probes derived from this compound to isolate and identify its direct protein binding partners within a cellular context.
Phenotypic Screening: Assessing the effects of analogs in cell-based assays that model various diseases to uncover unexpected therapeutic activities without a preconceived target.
Mechanism of Action (MoA) Studies: Once a bioactive analog is identified, detailed mechanistic studies will be necessary to elucidate the specific signaling pathways and molecular interactions responsible for its effects.
The discovery of novel biological targets will open up new avenues for the therapeutic application of this compound derivatives.
Advanced Computational Modeling for Rational Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. patsnap.comnih.gov For this compound, in silico approaches can accelerate the discovery of potent and selective analogs.
Key computational strategies to be employed include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models to establish a correlation between the structural features of this compound analogs and their biological activity. nih.gov These models can then be used to virtually screen and prioritize new designs.
Molecular Docking: Simulating the binding of analogs to the active sites of known or newly identified biological targets to predict binding affinities and modes of interaction. nih.gov This can guide the design of modifications to improve potency and selectivity.
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of the ligand-target complex and to assess the stability of the binding interactions over time.
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of this compound analogs that are essential for their biological activity, which can then be used to design novel scaffolds with improved properties. emanresearch.org
The integration of these computational approaches will facilitate a more efficient and targeted drug design process.
Integration of Omics Data in Mechanistic Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level understanding of cellular responses to chemical compounds. mdpi.com Integrating multi-omics data will be crucial for elucidating the detailed mechanisms of action of this compound and its analogs. nih.gov
Future research should focus on:
Transcriptomic Analysis: Using RNA sequencing to identify changes in gene expression profiles in cells treated with this compound analogs, providing insights into the affected signaling pathways.
Proteomic Analysis: Employing mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications, revealing the downstream effects of target engagement. nih.gov
Metabolomic Analysis: Analyzing the metabolic profiles of treated cells to identify alterations in key metabolic pathways, which can provide a functional readout of the compound's activity. mdpi.com
Data Integration and Network Biology: Combining data from multiple omics platforms to construct comprehensive interaction networks and to identify key nodes and pathways that are modulated by the compound. nih.gov
This integrated omics approach will provide a holistic view of the biological effects of this compound analogs and can help in identifying biomarkers for their activity.
Lead Compound Optimization for Specific Therapeutic Applications
Once promising lead compounds from the this compound class are identified, a rigorous lead optimization process is necessary to refine their properties for clinical development. danaher.com This iterative process involves modifying the chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com
Key aspects of lead optimization include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups influence its biological activity and to identify modifications that enhance potency and selectivity. patsnap.comresearchgate.net
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs to ensure they have a suitable profile for in vivo use.
Toxicity Assessment: Conducting in vitro and in vivo studies to identify and mitigate any potential toxic liabilities of the lead compounds.
Formulation Development: Developing suitable formulations to ensure the stability and bioavailability of the final drug candidate.
Through a dedicated lead optimization campaign, it will be possible to translate the therapeutic potential of this compound into viable drug candidates for a range of diseases.
Q & A
Basic Research Question
- In vitro : Radioligand binding assays (e.g., dopamine or serotonin receptor subtypes) assess affinity. Competitive displacement studies using -labeled ligands (IC calculations) are standard .
- In vivo : Rodent models (e.g., forced swim test for antidepressant activity) evaluate behavioral effects. Dose-response curves (1–50 mg/kg, i.p.) and pharmacokinetic profiling (plasma half-life via LC-MS) are critical .
How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for this compound analogs?
Advanced Research Question
Discrepancies often arise from substituent stereochemistry or assay conditions. For example:
- Steric effects : Bulky groups at the 3-position reduce receptor binding affinity by ~30% compared to smaller alkyl chains (e.g., ethyl vs. methyl) .
- Solubility : LogP values >3.5 (calculated via XLogP3) correlate with poor aqueous solubility, leading to false negatives in cell-based assays. Use of co-solvents (e.g., DMSO ≤0.1%) mitigates this .
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) differentiate false positives from true bioactive hits .
What experimental designs address conflicting crystallographic and computational data on this compound conformation?
Advanced Research Question
- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with XRD data to identify discrepancies in dihedral angles (±5° tolerance).
- Dynamic NMR : Variable-temperature NMR (25–60°C) detects ring puckering or chair-boat transitions, explaining deviations between static (XRD) and dynamic (solution-state) conformers .
How should researchers design stability studies for this compound under physiological conditions?
Advanced Research Question
- pH stability : Incubate compound in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH <4) often hydrolyze the lactam ring, reducing bioactivity .
- Light/oxygen sensitivity : Conduct accelerated stability testing (40°C/75% RH, UV exposure). Antioxidants (e.g., BHT) or amber glass vials improve shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
